molecular formula C11H13NO4 B8274341 (2S)-2-amino-4-phenylpentanedioic acid

(2S)-2-amino-4-phenylpentanedioic acid

Cat. No.: B8274341
M. Wt: 223.22 g/mol
InChI Key: KPYSVDPUAXYRHZ-GKAPJAKFSA-N
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Description

(2S)-2-Amino-4-phenylpentanedioic acid is a non-proteinogenic amino acid derivative featuring a pentanedioic acid backbone (five-carbon chain with two terminal carboxylic acid groups). Its structure includes:

  • An (S)-configured amino group at position 2.
  • A phenyl substituent at position 4.
  • Carboxylic acid groups at positions 1 and 5.

Molecular Formula: C${11}$H${13}$NO$_4$ Molecular Weight: 223.23 g/mol (calculated).

Its structural uniqueness lies in the combination of a hydrophobic phenyl group and hydrophilic amino/carboxylic acid groups, suggesting zwitterionic behavior and pH-dependent solubility .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(2S)-2-amino-4-phenylpentanedioic acid

InChI

InChI=1S/C11H13NO4/c12-9(11(15)16)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8?,9-/m0/s1

InChI Key

KPYSVDPUAXYRHZ-GKAPJAKFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C[C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(CC(C(=O)O)N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations from Comparisons

Functional Group Impact: The second carboxylic acid in the target compound enhances water solubility compared to mono-carboxylic analogs like (2S)-2-amino-4-methyl-4-phenylpentanoic acid .

Steric and Electronic Effects: Phenyl groups introduce steric bulk and hydrophobicity, which may influence binding affinity in biological systems (e.g., dihydrofolic acid derivatives in folate pathways) . Methyl groups (e.g., in C${12}$H${17}$NO$_2$) reduce conformational flexibility compared to phenyl substituents .

Biological Relevance: Complex derivatives like dihydrofolic acid highlight the role of extended conjugated systems (e.g., pteridin rings) in enzyme interactions, a feature absent in the target compound .

Research Findings and Implications

While direct studies on this compound are absent in the evidence, inferences can be drawn:

  • Solubility: The dual carboxylic acids likely improve aqueous solubility at physiological pH, contrasting with mono-acid analogs .
  • Synthetic Utility: The amino and phenyl groups make it a candidate for designing chiral catalysts or bioactive molecules, similar to applications seen in dihydrofolic acid derivatives .
  • Spectroscopic Properties : Substituent electronegativity (e.g., Cl vs. NH$_2$) could shift NMR signals, as observed in sulfated hexasaccharides .

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